1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
Description
1-(3-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one (CAS: 2092529-80-9) is a nitrogen-rich heterocyclic compound featuring a 1,2,3-triazole ring linked to an azetidine moiety via a propan-1-one backbone. Its molecular formula is C₉H₁₄N₆O (molecular weight: 222.25 g/mol) . This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method widely used for triazole formation . Safety protocols emphasize avoiding ignition sources (P210) and ensuring proper handling (P201/P202) .
Properties
IUPAC Name |
1-[3-[4-(aminomethyl)triazol-1-yl]azetidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c1-2-9(15)13-5-8(6-13)14-4-7(3-10)11-12-14/h4,8H,2-3,5-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDNQOLQMONYOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CC(C1)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a triazole derivative that has garnered attention in biomedical research due to its potential therapeutic applications. Triazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, drawing from various studies and findings.
Chemical Structure
The structure of the compound can be described as follows:
- Core Structure : Contains a triazole ring.
- Functional Groups : Includes an azetidine moiety and an aminomethyl group.
Biological Activity Overview
Triazole derivatives have been extensively studied for their pharmacological properties. The specific compound exhibits several biological activities:
Antimicrobial Activity
Research indicates that triazole derivatives can inhibit the growth of various pathogens. For instance:
- Antibacterial Properties : Some triazole compounds have shown effectiveness against resistant strains of bacteria, including Mycobacterium tuberculosis. A study on related triazole derivatives demonstrated significant inhibitory activity against mycobacterial leucyl-tRNA synthetase (LeuRS) and methionyl-tRNA synthetase (MetRS), which are critical for bacterial protein synthesis .
Anticancer Activity
Triazoles are also recognized for their anticancer effects. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Mechanisms of Action : Some studies suggest that triazoles can interfere with cell cycle progression and promote the activation of apoptotic pathways .
Case Studies
Several studies have highlighted the biological activity of triazole derivatives similar to the compound :
The biological activities of triazole compounds can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles often act as inhibitors of critical enzymes involved in pathogen metabolism or proliferation.
- Cellular Interaction : They can modulate signaling pathways that lead to cell death or inhibit replication.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been investigated for its potential as an inhibitor of aminoacyl-tRNA synthetases, which are crucial for bacterial protein synthesis. In particular, derivatives similar to this compound have shown activity against resistant strains of Mycobacterium tuberculosis, making them promising candidates for antibiotic development .
Cytokine Inhibition
Triazole compounds have also been explored for their ability to inhibit cytokine production involved in inflammatory processes. This suggests that 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one may be useful in treating chronic inflammatory diseases by modulating immune responses .
Bioconjugation and Imaging
Click Chemistry Applications
The compound can serve as a bioorthogonal reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is pivotal in bioconjugation techniques used for labeling biomolecules in vivo. The presence of the triazole moiety enhances the stability and reactivity of the compound, allowing it to be effectively utilized for imaging and tracking biomolecules within living systems .
Chemical Probes
Research Tool Development
Due to its unique structural features, this compound can be developed into chemical probes for studying biological processes. These probes can help elucidate the mechanisms of action of various biological pathways and contribute to the understanding of disease mechanisms at a molecular level.
Comparative Analysis of Related Compounds
| Compound Name | Structure | Key Application |
|---|---|---|
| 3-phenyl-5-(1-phenyl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole | Structure | Antimicrobial against M. tuberculosis |
| 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid | Structure | Potential neuroprotective agent |
| Triazole-based ligands | - | Bioconjugation and imaging |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of triazole derivatives against various bacterial strains. The findings indicated that certain derivatives exhibited significant inhibitory activity against M. tuberculosis, highlighting the potential of triazole compounds as novel antibiotics .
Case Study 2: Inflammation Modulation
Research focused on cytokine inhibition demonstrated that specific triazole derivatives could effectively reduce cytokine levels in vitro. This suggests a pathway for developing anti-inflammatory drugs using compounds like this compound .
Comparison with Similar Compounds
Analysis :
- Substituents: The aminomethyl group in the target compound improves water solubility, whereas NC-MYF-03-69’s trifluoromethylbenzyl group enhances lipophilicity, favoring membrane permeability .
Triazole-Morpholine/Piperazine Derivatives
Analysis :
- Solubility : Morpholine (2aca) and piperazine derivatives exhibit higher solubility than the target compound due to their tertiary amine groups .
- Bioactivity: Piperazine’s basicity in ’s compound may enhance blood-brain barrier penetration, contrasting with the target compound’s aminomethyl group, which is less basic .
Benzimidazole and 1,2,4-Triazole Analogs
Analysis :
- Aromaticity vs. Flexibility : Benzimidazole derivatives () rely on planar aromatic systems for target interactions, whereas the target compound’s azetidine-triazole combination offers flexibility for conformational adaptation .
Preparation Methods
Synthesis Strategy Overview
The synthesis of this compound typically involves three key stages:
- Construction of the azetidine ring bearing suitable substituents.
- Formation of the 1,2,3-triazole ring via azide-alkyne cycloaddition ("click chemistry").
- Introduction of the aminomethyl group on the triazole ring and ketone functionality on the propanone side chain.
This synthetic route leverages the high regioselectivity and efficiency of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation and nucleophilic ring-opening of aziridines or azetidines for functionalization.
Preparation of Azetidine Precursors
Azetidine derivatives, especially 3-substituted azetidines, are synthesized via:
- Synthesis of cis-3-chloro-β-lactams through condensation of imines with chloroketene in benzene, yielding cis-4-aryl-3-chloro-azetidin-2-ones as stereoisomers.
- Reduction of β-lactams to aziridines by treatment with lithium aluminum hydride (LiAlH4) in ether under reflux, producing cis-2-aryl-3-(hydroxymethyl)aziridines.
- Water-induced ring opening of aziridines to generate azetidine derivatives functionalized for further substitution.
This method provides azetidine scaffolds with reactive sites for subsequent triazole attachment.
Formation of the 1,2,3-Triazole Ring via CuAAC
The copper(I)-catalyzed azide-alkyne cycloaddition is the cornerstone for constructing the 1,2,3-triazole ring:
- Starting from N-(arylmethyl)aziridine azides, the reaction with terminal alkynes under Cu(I) catalysis in acetonitrile under reflux conditions yields 2-[(1,2,3-triazol-1-yl)methyl]aziridines.
- The reaction is highly regioselective and efficient, providing triazole-functionalized aziridine intermediates.
This step is crucial for introducing the triazole moiety linked via a methylene bridge to the azetidine ring.
Aminomethyl Group Introduction via Aziridine Ring Opening
The aziridine ring in the triazole-functionalized intermediates undergoes nucleophilic ring opening to introduce the aminomethyl functionality:
- Microwave-assisted ring opening of aziridines by diethylamine or dimethylamine hydrochloride salts is performed at elevated temperatures (around 140 °C) in acetonitrile.
- The presence of excess amine hydrochloride salts promotes protonation of the aziridine ring, forming an aziridinium intermediate that is susceptible to nucleophilic attack.
- This method yields functionalized amino-propane derivatives with high selectivity and conversion rates.
This approach efficiently installs the aminomethyl group on the triazole-azetidine framework.
Incorporation of the Propan-1-one Moiety
The propan-1-one group attached to the azetidine nitrogen is introduced by acylation reactions:
- Reaction of azetidine derivatives with propanoyl chloride or related acylating agents under controlled conditions.
- Alternative methods involve the use of ketone-containing precursors such as 1-(pyridin-3-yl)propan-1-amine derivatives, which can be further functionalized with triazole rings via azide-alkyne cycloaddition and metal-catalyzed coupling.
- Zinc acetate catalysis in dimethylformamide at moderate temperatures (around 60 °C) facilitates the coupling of amines with azides to form triazole-containing ketone derivatives.
These steps yield the final compound with the desired ketone functionality on the propanone side chain.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Materials / Intermediates | Conditions / Catalysts | Outcome / Intermediate Product |
|---|---|---|---|---|
| 1 | β-Lactam formation | Imines + chloroketene | Benzene, reflux | cis-3-chloro-β-lactams (azetidin-2-ones) |
| 2 | Reduction | β-Lactams + LiAlH4 | Ether, reflux | cis-2-aryl-3-(hydroxymethyl)aziridines |
| 3 | Aziridine ring opening | Aziridines + water or nucleophiles | Mild heating | Azetidine derivatives |
| 4 | Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Aziridine azides + terminal alkynes | CuI catalyst, CH3CN, reflux | 1,2,3-Triazole-functionalized aziridines |
| 5 | Microwave-assisted ring opening | Triazole-aziridines + amine hydrochlorides | Microwave, 140 °C, CH3CN | Aminomethyl-substituted amino-propane derivatives |
| 6 | Acylation / coupling | Azetidine derivatives + propanoyl chloride or ketone precursors | Zn(OAc)2 catalyst, DMF, 60 °C | Final compound: 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one |
Research Findings and Considerations
- The use of microwave irradiation significantly enhances the efficiency and selectivity of the aziridine ring opening step, reducing reaction times to approximately 2 hours with high yields.
- CuAAC "click" chemistry is a robust and reliable method for regioselective triazole formation, tolerating a variety of functional groups and providing high purity products.
- The choice of nucleophile for ring opening (e.g., diethylamine vs. dimethylamine) can influence the biological activity of the final compounds, suggesting the importance of this step in structure-activity relationship studies.
- Zinc acetate catalysis in DMF is effective for coupling amines with azides to form triazole-containing ketone derivatives under mild conditions.
- The synthetic route allows for modular variation of substituents on the azetidine and triazole rings, enabling the preparation of diverse analogues for medicinal chemistry applications.
Q & A
Basic Research Questions
What are the foundational synthetic routes for 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one, and what reaction conditions are critical for achieving high purity?
The synthesis typically involves multi-step organic reactions, including:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, requiring anhydrous conditions and a Cu(I) catalyst (e.g., CuSO₄·Na ascorbate) .
- Azetidine Functionalization : Substitution reactions at the azetidine nitrogen, often using nucleophilic reagents under controlled pH (e.g., basic conditions for aminomethyl group introduction) .
- Ketone Formation : Propan-1-one moiety introduction via Friedel-Crafts acylation or ketone coupling, optimized at 0–5°C to prevent side reactions .
Key Conditions : Solvent choice (e.g., DMF for polar intermediates), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm triazole, azetidine, and propan-1-one connectivity. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in the azetidine ring .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for the aminomethyl-triazole-azetidine core .
- X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of the azetidine-triazole junction (critical for biological activity studies) .
Advanced Research Questions
How can researchers optimize the cycloaddition step during triazole-azetidine synthesis to improve yield and regioselectivity?
- Catalyst Screening : Test Cu(I) variants (e.g., CuBr vs. CuI) to enhance reaction kinetics. Evidence shows CuI increases regioselectivity for 1,4-triazole isomers .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) improve azide-alkyne solubility but may require lower temperatures (25–40°C) to avoid byproducts .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining >85% yield, as demonstrated in analogous triazole systems .
What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental spectroscopic data for this compound?
- Conformational Analysis : Use molecular dynamics simulations to account for azetidine ring puckering, which may shift NMR signals unpredictably .
- Hybrid DFT-NMR Approaches : Combine density functional theory (DFT) calculations with experimental ¹H NMR coupling constants to validate azetidine chair vs. boat conformations .
- Crystallographic Validation : Compare X-ray-derived bond angles with computational models to identify discrepancies in triazole-azetidine dihedral angles .
How should researchers design assays to evaluate the biological activity of this compound, particularly its interaction with enzymatic targets?
- Target Selection : Prioritize enzymes with known affinity for triazole/azetidine motifs (e.g., kinases, cytochrome P450 isoforms) based on structural analogs .
- Inhibition Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding kinetics. For example, triazole-containing compounds show sub-µM inhibition in kinase assays .
- Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to assess CYP-mediated degradation, a critical step for drug candidate prioritization .
Methodological Considerations
- Data Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst batch) rigorously, as minor variations can alter azetidine ring closure efficiency .
- Contradictory Spectral Data : Cross-validate NMR assignments with NOESY/ROESY to distinguish between rotational isomers in the propan-1-one moiety .
- Biological Assay Design : Include positive controls (e.g., known kinase inhibitors) and validate results across multiple assay formats (e.g., enzymatic vs. cellular) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
